molecular formula C17H23N3 B5706499 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5706499
M. Wt: 269.4 g/mol
InChI Key: UCWBNCMLLJZXJK-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as CMPA, is a novel compound that has been synthesized and studied for its potential applications in various fields of science. This compound has gained attention due to its unique chemical structure and promising properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood, but studies have shown that it exhibits its biological activity by modulating various cellular pathways. 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. These effects suggest that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to study in certain experimental conditions.

Future Directions

There are several future directions for research on 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. One potential direction is to study its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, future research could focus on developing new synthesis methods for 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine to improve its solubility and other properties.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is through the condensation reaction of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one and cyclohexylmethylamine. This reaction yields 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine as a yellow crystalline solid.

Scientific Research Applications

1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in various fields of science. One of the major areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-(cyclohexylmethyl)-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-13-16(15-10-6-3-7-11-15)17(18)20(19-13)12-14-8-4-2-5-9-14/h3,6-7,10-11,14H,2,4-5,8-9,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWBNCMLLJZXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

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